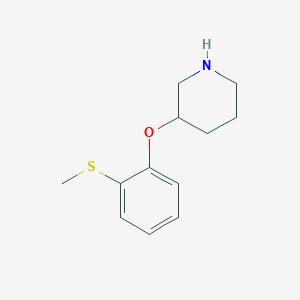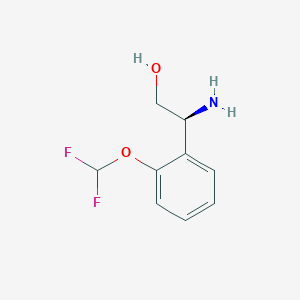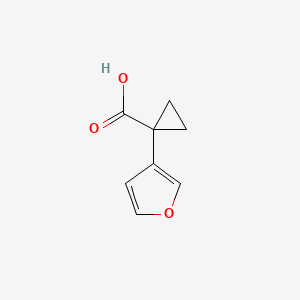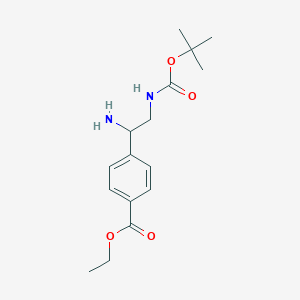
3-((5-Methylpyridin-2-yl)oxy)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((5-Methylpyridin-2-yl)oxy)propan-1-amine is an organic compound with the molecular formula C9H14N2O. This compound features a pyridine ring substituted with a methyl group at the 5-position and an amine group connected via a propyl chain. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Methylpyridin-2-yl)oxy)propan-1-amine typically involves the reaction of 5-methylpyridin-2-amine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
3-((5-Methylpyridin-2-yl)oxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
3-((5-Methylpyridin-2-yl)oxy)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-((5-Methylpyridin-2-yl)oxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
類似化合物との比較
Similar Compounds
- 3-((5-Methylpyridin-2-yl)amino)-1-phenylpropan-1-one
- 3-(6-methylpyridin-2-yl)propan-1-amine
- (2S)-1-(1H-INDOL-3-YL)-3-{[5-(3-METHYL-1H-INDAZOL-5-YL)PYRIDIN-3-YL]OXY}PROPAN-2-AMINE
Uniqueness
3-((5-Methylpyridin-2-yl)oxy)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of both an ether and an amine functional group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
3-(5-methylpyridin-2-yl)oxypropan-1-amine |
InChI |
InChI=1S/C9H14N2O/c1-8-3-4-9(11-7-8)12-6-2-5-10/h3-4,7H,2,5-6,10H2,1H3 |
InChIキー |
MACUACAZUZTJGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)OCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





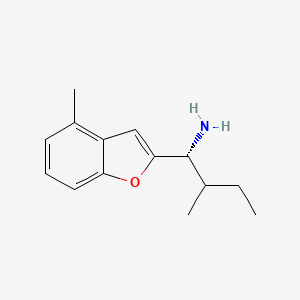
![8-Methylpyrido[4,3-d]pyrimidin-5-amine](/img/structure/B13529777.png)
